4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate is a complex organic compound with the molecular formula C16H14INO6S This compound is characterized by the presence of multiple functional groups, including a formyl group, an iodine atom, a methoxy group, an acetylamino group, and a benzenesulfonate group
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the 4-Formyl-2-iodo-6-methoxyphenyl intermediate: This step typically involves the iodination of a methoxy-substituted benzaldehyde derivative under controlled conditions.
Acetylation of the amine group: The intermediate is then reacted with acetic anhydride to introduce the acetylamino group.
Sulfonation: Finally, the compound undergoes sulfonation to attach the benzenesulfonate group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-Formyl-2-iodo-6-methoxyphenyl 4-(acetylamino)benzenesulfonate include other substituted benzaldehydes, iodinated aromatic compounds, and sulfonated aromatic compounds These compounds share some structural features but differ in their specific functional groups and overall reactivity
Some similar compounds include:
- 4-Formyl-2-iodo-6-methoxybenzaldehyde
- 4-Acetylamino-2-iodobenzenesulfonate
- 4-Formyl-2-methoxyphenyl 4-(acetylamino)benzenesulfonate
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-acetamidobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO6S/c1-10(20)18-12-3-5-13(6-4-12)25(21,22)24-16-14(17)7-11(9-19)8-15(16)23-2/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIDMGOHIARBGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2I)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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